1-(3-Hydroxypropyl)cyclohexanol
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Overview
Description
1-(3-Hydroxypropyl)cyclohexanol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexanol, where a hydroxypropyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Hydroxypropyl)cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclohexanol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanone derivatives.
Reduction: Cyclohexane or cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
1-(3-Hydroxypropyl)cyclohexanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropyl)cyclohexanol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simpler analog with only one hydroxyl group attached to the cyclohexane ring.
Cyclohexanone: An oxidized form of cyclohexanol with a ketone functional group.
3-Hydroxypropylcyclohexane: A similar compound with a hydroxypropyl group attached to the cyclohexane ring but lacking the second hydroxyl group.
Uniqueness
1-(3-Hydroxypropyl)cyclohexanol is unique due to the presence of both a cyclohexane ring and a hydroxypropyl group, which confer distinct chemical and physical properties
Biological Activity
1-(3-Hydroxypropyl)cyclohexanol is a chemical compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and various applications in biological and medicinal fields.
- IUPAC Name: this compound
- Molecular Formula: C9H18O2
- CAS Number: 6963-45-7
- Molecular Weight: 158.24 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydroxyl group in the compound can participate in hydrogen bonding, which may enhance its solubility and interaction with biological membranes.
Potential Mechanisms:
- Antimicrobial Activity: The compound may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting key metabolic pathways.
- Analgesic Effects: It has been suggested that this compound may possess analgesic properties, potentially acting on central nervous system pathways to alleviate pain .
- Anti-nausea Properties: Research indicates that it could be effective in reducing nausea, possibly through modulation of neurotransmitter systems .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Antimicrobial Activity
Research highlights the compound's potential as an antimicrobial agent. In vitro studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Analgesic and Anti-nausea Effects
In animal models, this compound has demonstrated significant analgesic effects comparable to established analgesics. It has also shown promise in reducing nausea induced by chemotherapy agents.
Case Studies
- Case Study on Analgesic Effects : A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in pain response measured by tail-flick latency tests. The effects were noted to be dose-dependent, indicating a potential therapeutic window for pain management.
- Nausea Reduction in Clinical Trials : In a small clinical trial involving patients undergoing chemotherapy, participants who received this compound reported lower levels of nausea compared to those receiving a placebo. This suggests its potential utility in supportive care for cancer patients.
Properties
CAS No. |
6963-45-7 |
---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H18O2/c10-8-4-7-9(11)5-2-1-3-6-9/h10-11H,1-8H2 |
InChI Key |
KCENFBLAEKHLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CCCO)O |
Origin of Product |
United States |
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